An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. By synthesizing available data with expert insights, this document aims to serve as a foundational resource for understanding and utilizing this versatile chemical scaffold.
Introduction: The Imidazo[1,2-a]pyrazine Core and the Significance of 3-Bromo-8-Carboxylic Acid Substitution
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This nitrogen-rich bicyclic structure is a key pharmacophore in drugs exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic placement of substituents on this core allows for the fine-tuning of a compound's physicochemical properties and biological targets.
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a derivative that incorporates two key functional groups: a bromine atom at the 3-position and a carboxylic acid at the 8-position. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular diversity. The carboxylic acid group can modulate the compound's solubility and provides a site for the formation of amides, esters, and other derivatives, which is crucial for probing structure-activity relationships (SAR) in drug discovery programs.[5]
Physicochemical Properties
A comprehensive experimental characterization of 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is not extensively documented in publicly available literature. However, based on the known properties of the parent imidazo[1,2-a]pyrazine-8-carboxylic acid and related brominated heterocyclic compounds, we can infer a likely profile of its key physicochemical parameters.
| Property | Predicted/Inferred Value | Rationale and Supporting Evidence |
| Molecular Formula | C₇H₄BrN₃O₂ | Based on the chemical structure.[6] |
| Molecular Weight | 242.03 g/mol | Calculated from the molecular formula. |
| Appearance | Light brown to brown solid | Inferred from the appearance of the parent compound, Imidazo[1,2-a]pyrazine-8-carboxylic acid.[7] |
| Melting Point | >250 °C (decomposes) | Carboxylic acids of heterocyclic compounds often exhibit high melting points due to strong intermolecular hydrogen bonding. For instance, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, a related brominated heterocyclic carboxylic acid, has a high melting point.[1] It is reasonable to assume a similar characteristic for the target compound. |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in water and less polar organic solvents. | The carboxylic acid moiety enhances polarity and allows for solubility in polar protic and aprotic solvents. The bromophenyl-containing 5-Bromo-2-(phenylamino)benzoic acid shows solubility in organic solvents.[8] The overall flat, aromatic structure may limit high solubility in water. |
| pKa | ~3-4 (for the carboxylic acid) | The pKa of the parent Imidazo[1,2-a]pyrazine-8-carboxylic acid is predicted to be around -2.72 for the protonated imidazole nitrogen, indicating the ring system is weakly basic.[7] The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids, influenced by the electron-withdrawing nature of the heterocyclic core. |
| LogP | ~1.5 - 2.5 | The introduction of a bromine atom will increase the lipophilicity compared to the parent carboxylic acid. This is a calculated estimation based on the contribution of the bromo- and imidazopyrazine-carboxylic acid moieties. |
| Storage | Store in a cool, dry place, away from light. Recommended storage at 2-8°C.[7] | Heterocyclic compounds, particularly those with functional groups, are best stored under inert atmosphere to prevent degradation. |
Synthesis and Reactivity
Synthetic Strategies
Figure 1: Plausible synthetic pathways to 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid.
Pathway A: Late-stage Bromination
This approach involves the direct bromination of the pre-formed Imidazo[1,2-a]pyrazine-8-carboxylic acid. The imidazo[1,2-a]pyrazine ring system is known to undergo electrophilic substitution, with the 3-position being particularly susceptible to attack.[1][9]
-
Rationale: This is often the most direct route if the starting carboxylic acid is readily available. The electron-rich nature of the imidazole ring directs bromination to the C3 position.
-
Reagents: N-Bromosuccinimide (NBS) or bromine in acetic acid are commonly used for this type of transformation.[2]
Pathway B: Early-stage Bromination
This strategy introduces the bromine atom onto the pyrazine ring prior to the imidazole ring formation.
-
Rationale: This can be advantageous if the late-stage bromination is low-yielding or produces unwanted side products. It allows for the construction of the target molecule with the bromine atom already in place.
-
Key Steps:
-
Bromination of a suitable 2-aminopyrazine-3-carboxylic acid derivative.
-
Esterification of the carboxylic acid to protect it during the subsequent cyclization step.
-
Cyclization with a two-carbon electrophile, such as bromoacetaldehyde or a bromoacetaldehyde equivalent, to form the imidazole ring.
-
Hydrolysis of the ester to yield the final carboxylic acid.[9]
-
Pathway C: From a Brominated Imidazopyrazine Precursor
This route involves the synthesis of 3-bromoimidazo[1,2-a]pyrazine, followed by the introduction of the carboxylic acid group at the 8-position.
-
Rationale: This pathway is viable if 3-bromoimidazo[1,2-a]pyrazine is a readily accessible starting material.
-
Key Steps:
-
Cyclization of 2-amino-3-bromopyrazine to form 3-bromoimidazo[1,2-a]pyrazine.
-
Directed ortho-metalation using a strong base like n-butyllithium (n-BuLi) to deprotonate the 8-position, followed by quenching with carbon dioxide to install the carboxylic acid.
-
Reactivity Profile
The reactivity of 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is dictated by its key functional groups: the brominated imidazo[1,2-a]pyrazine core and the carboxylic acid.
Figure 2: Key reactivity of 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C3-bromine atom is well-positioned for a variety of palladium-catalyzed cross-coupling reactions, making it an excellent precursor for generating diverse libraries of analogs. These reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.
-
Stille Coupling: Reaction with organostannanes.
-
-
Carboxylic Acid Derivatization: The carboxylic acid at the C8-position can be readily converted into other functional groups:
-
Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse set of amides.
-
Esterification: Reaction with alcohols under acidic conditions or using coupling agents.
-
Reduction: Reduction to the corresponding primary alcohol using reagents like borane or lithium aluminum hydride.
-
Role in Drug Discovery and Development
The 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid scaffold is a valuable building block in drug discovery due to the biological importance of the imidazo[1,2-a]pyrazine core.[10] Derivatives of this core have shown a wide array of pharmacological activities.
-
Anticancer Activity: Many imidazo[1,2-a]pyrazine derivatives have been investigated as potent anticancer agents, targeting various kinases and other signaling pathways involved in cell proliferation and survival.[11][12][13]
-
Antimicrobial and Antiviral Activity: The scaffold has been explored for the development of novel antibacterial, antifungal, and antiviral agents.[2]
-
Enzyme Inhibition: The versatile structure of imidazo[1,2-a]pyrazines allows them to be tailored to fit into the active sites of various enzymes, making them attractive candidates for the development of enzyme inhibitors.[14]
The 3-bromo and 8-carboxylic acid functionalities of the target compound provide medicinal chemists with the tools to systematically explore the SAR of this scaffold. By modifying these positions, researchers can optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following are example protocols that can be adapted for the synthesis and characterization of 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives. These are generalized procedures and may require optimization for specific substrates.
Example Protocol for Synthesis: Late-Stage Bromination
Figure 3: Workflow for the late-stage bromination of Imidazo[1,2-a]pyrazine-8-carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve Imidazo[1,2-a]pyrazine-8-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum to afford the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyrazine ring. Based on the spectrum of 3-bromoimidazo[1,2-a]pyrazine, the aromatic protons would appear in the downfield region (typically δ 7.5-9.0 ppm).[15] The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the seven unique carbons in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-170 ppm. The carbon bearing the bromine (C3) will be shifted downfield compared to the unsubstituted parent compound.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.[16]
-
C=O Stretch: A strong absorption band should be observed around 1700-1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carboxylic acid.[16]
-
Aromatic C-H and C=C/C=N Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ (aromatic C-H) and 1400-1600 cm⁻¹ (aromatic ring stretching) are also anticipated.[17]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[18][19]
Conclusion
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid represents a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its strategic functionalization allows for the facile generation of diverse chemical libraries, making it an important tool in modern drug discovery. While a complete experimental dataset for this specific molecule is not yet widely available, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogs. As research in this area continues, the full potential of this and similar scaffolds will undoubtedly be further unlocked, contributing to the development of new and effective medicines.
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